N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide
Description
N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings, nitro groups, and amide linkages.
Properties
IUPAC Name |
N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H25Cl3N8O8/c42-28-19-23(20-29(43)35(28)50-39(54)22-11-15-25(16-12-22)46-41(56)27-6-2-4-8-33(27)52(59)60)37-47-31-18-17-30(34(44)36(31)49-37)48-38(53)21-9-13-24(14-10-21)45-40(55)26-5-1-3-7-32(26)51(57)58/h1-20H,(H,45,55)(H,46,56)(H,47,49)(H,48,53)(H,50,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTZMBBHGVJRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C4=C(C=C3)N=C(N4)C5=CC(=C(C(=C5)Cl)NC(=O)C6=CC=C(C=C6)NC(=O)C7=CC=CC=C7[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H25Cl3N8O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
864.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chloro-2-nitroaniline and 3,5-dichloro-4-aminobenzoic acid. These intermediates undergo various reactions, including nitration, chlorination, and amide formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also include purification steps, such as recrystallization or chromatography, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials or as a component in specialized chemical formulations.
Mechanism of Action
The mechanism by which N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro and amide groups suggests potential interactions with nucleophiles or hydrogen bonding sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
